![molecular formula C16H18BrN5O B2780535 5-bromo-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)nicotinamide CAS No. 1421584-31-7](/img/structure/B2780535.png)
5-bromo-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)nicotinamide
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Overview
Description
5-bromo-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)nicotinamide is a chemical compound. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been described with a wide range of biological potential .
Scientific Research Applications
- Anticancer Potential : Researchers explore the compound’s role in cancer therapy due to its pyrimidine ring structure. It may serve as an intermediate in the development of novel anticancer drugs .
- Intermediate Synthesis : The compound’s unique transformation (nitrodebromination and methyl bromonitration) could be harnessed for efficient synthesis of other valuable intermediates .
- Functional Group Manipulation : Its bromine and nitro functionalities allow for further derivatization, making it useful in multistep syntheses .
Medicinal Chemistry and Drug Discovery
Chemical Industry
Mechanism of Action
Target of Action
Pyrimidine derivatives, such as this compound, are known to have significant applications in the fields of medicine, particularly in the research and development of anticancer drugs .
Mode of Action
It’s known that pyrimidine derivatives interact with various biological targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects would depend on the exact structure of the compound and its biological targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, affecting its therapeutic efficacy .
Result of Action
Given its classification as a pyrimidine derivative, it’s likely that it interacts with cellular processes in a way that could potentially have therapeutic effects, particularly in the context of anticancer drug development .
properties
IUPAC Name |
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c1-11-2-4-22(5-3-11)15-7-14(19-10-20-15)21-16(23)12-6-13(17)9-18-8-12/h6-11H,2-5H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTRTXRHLDPVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)nicotinamide |
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